molecular formula C26H27FN2O4S B2355972 4-butoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005300-46-8

4-butoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2355972
CAS RN: 1005300-46-8
M. Wt: 482.57
InChI Key: PHMYBKDBPZHGRO-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C26H27FN2O4S and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds similar to the given chemical, specifically those with naphthoquinone, sulfonamide, and quinoline derivatives, have been studied for their anticancer properties. For instance, the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Enzyme Inhibition

Aromatic sulfonamide inhibitors have been prepared and assayed against carbonic anhydrase isoenzymes, showcasing the utility of sulfonamide derivatives in enzyme inhibition studies. These compounds exhibited nanomolar inhibitory concentrations, indicating their potential for exploring enzyme-related functions and disorders (Supuran et al., 2013).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on naphthalimide derivatives, for instance, has been significant for detecting ions in living cells. A particular study focused on the detection of cobalt(II) ions using a naphthalimide-based chemosensor, demonstrating the application of these compounds in environmental monitoring and biological imaging (Liu et al., 2019).

Synthesis and Material Science

Research into the synthesis of azo disperse dyes and the exploration of their solvatochromic properties has involved compounds with similar structural features to the queried chemical. These studies contribute to material science by developing new dyes with potential applications in textiles and sensors (Rufchahi & Mohammadinia, 2014).

properties

IUPAC Name

4-butoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O4S/c1-2-3-17-33-23-12-7-20(8-13-23)26(30)28-22-11-6-19-5-4-16-29(25(19)18-22)34(31,32)24-14-9-21(27)10-15-24/h6-15,18H,2-5,16-17H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMYBKDBPZHGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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